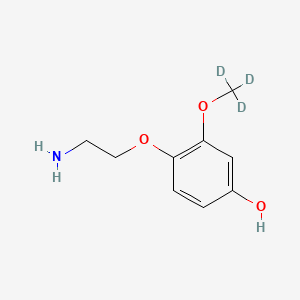

4-(2-Aminoethoxy)-3-methoxyphenol-d3

Description

Properties

IUPAC Name |

4-(2-aminoethoxy)-3-(trideuteriomethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWDKSXPRPBBIJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2-Aminoethoxy)-3-methoxyphenol-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 (CAS No. 1189958-49-3), a deuterated analog of 4-(2-Aminoethoxy)-3-methoxyphenol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. The guide covers the compound's chemical and physical properties, proposed synthesis, analytical methodologies, and potential biological significance, with a focus on its application in research and development. Due to the limited availability of specific experimental data for the deuterated compound, information from its non-deuterated analog and related methoxyphenol compounds is referenced to provide a thorough profile.

Introduction

This compound is a stable, isotopically labeled compound valuable in various stages of scientific research, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium in the methoxy group provides a distinct mass signature, making it an excellent internal standard for quantitative mass spectrometry-based assays.[1][2] Furthermore, deuteration can subtly alter metabolic pathways, offering a tool to investigate drug metabolism and potentially develop "metabolically protected" drug candidates.[2] This guide aims to consolidate the available information on this compound and provide a practical resource for its use in a laboratory setting.

Chemical and Physical Properties

While specific experimental data for the physical properties of this compound are not widely published, the following tables summarize the known properties of the deuterated compound and its non-deuterated analog.

Table 1: General Properties of this compound and its Non-deuterated Analog

| Property | This compound | 4-(2-Aminoethoxy)-3-methoxyphenol |

| CAS Number | 1189958-49-3[3] | 1076198-80-5[4] |

| Molecular Formula | C₉H₁₀D₃NO₃[4] | C₉H₁₃NO₃ |

| Molecular Weight | 186.22 g/mol [4] | 183.20 g/mol |

| Appearance | Not specified (likely a solid) | Not specified |

| Storage Conditions | 2-8°C[1] | Not specified |

Table 2: Predicted and Related Physical Properties

| Property | Value (Predicted or from related compounds) |

| Melting Point | Data not available for the target compound. The related precursor, 4-amino-3-methoxyphenol, has a melting point of 168-170°C. |

| Boiling Point | Data not available. |

| Density | Data not available. |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. |

Synthesis and Purification

A likely precursor is 4-hydroxy-3-methoxyphenol (acetovanillone). The synthesis could proceed via the following conceptual steps:

-

Protection of the phenolic hydroxyl groups: To ensure selective reaction, the hydroxyl groups of a starting material like acetovanillone would likely be protected.

-

Williamson Ether Synthesis: The protected phenol would then be reacted with a suitable 2-aminoethyl halide, where the methoxy group is deuterated.

-

Deprotection: Removal of the protecting groups would yield the final product.

Alternatively, the synthesis could start from a deuterated methoxyphenol precursor.

Below is a DOT script for a generalized workflow for the synthesis of the non-deuterated analog, which could be adapted for the deuterated version.

Caption: Proposed Synthesis Workflow

Experimental Protocol: General Synthesis of a Precursor (4-Amino-3-methoxyphenol)

This protocol describes the synthesis of a related precursor and is adapted from available literature.

Materials:

-

Sulphanilic acid

-

Anhydrous sodium carbonate

-

Sodium nitrite

-

3-Methoxyphenol

-

Sodium hydroxide

-

Sodium dithionite

-

Hydrochloric acid

-

Water

-

Ice

Procedure:

-

Dissolve sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml) and cool the solution to 15°C.

-

Add a solution of sodium nitrite (18.5 g) in water (100 ml) to the mixture.

-

Immediately pour the resulting mixture onto a mixture of ice (300 ml) and hydrochloric acid (54 ml) and stir at 0°C for 20 minutes.

-

Add the suspension to a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml).

-

Stir the deep red solution for 1 hour, then heat to 70°C.

-

Add sodium dithionite portionwise until the color is discharged.

-

Upon cooling, crystals of 4-amino-3-methoxyphenol will form.

-

Filter the crystals, wash with water, and dry.

Spectroscopic Analysis

Detailed spectroscopic data (NMR, IR, MS) for this compound are not publicly available. The following represents predicted spectral characteristics based on the structure and data from related compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (approx. 6.5-7.0 ppm), ethoxy protons (two triplets, approx. 3.0-4.5 ppm), amino protons (broad singlet), absence of a methoxy singlet (due to deuteration). |

| ¹³C NMR | Aromatic carbons (approx. 110-150 ppm), ethoxy carbons (approx. 40-70 ppm), deuterated methoxy carbon (signal would be a triplet with reduced intensity). |

| Mass Spec (EI) | Molecular ion peak at m/z 186. Fragmentation would likely involve cleavage of the ethoxy side chain and loss of the amino group. |

| IR Spectroscopy | O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), C-N stretch (~1000-1200 cm⁻¹). |

Analytical Methodologies

For the analysis and quantification of this compound, chromatographic methods coupled with mass spectrometry are most appropriate, especially given its primary use as an internal standard.

Experimental Protocol: General HPLC-MS Method

This is a general protocol that would require optimization for this specific analyte.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from high aqueous to high organic content.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: A precursor ion of m/z 187.2 (for [M+H]⁺) would be selected, and characteristic product ions would be monitored.

Caption: HPLC-MS Analytical Workflow

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway involvement for this compound have not been documented. However, the broader class of methoxyphenols is known to possess various biological activities, including antioxidant and anti-inflammatory properties. These effects are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.

One of the key pathways potentially influenced by phenolic compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.

Caption: Hypothetical NF-κB Modulation

Conclusion

This compound is a valuable tool for researchers in drug development and metabolic studies. While a complete experimental dataset for this specific deuterated compound is not publicly available, this guide provides a comprehensive overview based on its known structural features and data from related analogs. The proposed synthetic and analytical methods, along with an understanding of the potential biological activities of the methoxyphenol class, offer a solid foundation for its effective use in a research setting. Further experimental validation of the properties and activities discussed herein is encouraged to build a more complete profile of this important research chemical.

References

Technical Guide: 4-(2-Aminoethoxy)-3-methoxyphenol-d3 (CAS 1189958-49-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)-3-methoxyphenol-d3 is the deuterated analog of 4-(2-Aminoethoxy)-3-methoxyphenol, a known metabolite of the cardiovascular drug Carvedilol. Its primary application is as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Carvedilol and its metabolites in biological matrices. The incorporation of deuterium atoms provides a distinct mass difference, allowing for precise differentiation from the non-labeled analyte while maintaining similar chemical and chromatographic properties. This technical guide provides an in-depth overview of its synthesis, analytical applications, and the relevant biological context of its parent compound, Carvedilol.

Physicochemical Properties

While specific experimental data for the deuterated compound is not widely published, the properties can be inferred from its non-deuterated form and general chemical principles.

| Property | Value |

| CAS Number | 1189958-49-3 |

| Molecular Formula | C₉H₁₀D₃NO₃ |

| Molecular Weight | 186.22 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in methanol, DMSO, and other organic solvents (predicted) |

| Storage | 2-8°C, protected from light |

Synthesis

A plausible synthetic route for the parent compound, 4-(2-Aminoethoxy)-3-methoxyphenol, can be adapted from established methods for similar phenolic compounds. The deuterated component would typically be introduced via a deuterated starting material. A generalized synthetic scheme is presented below.

Caption: Plausible synthetic pathway for 4-(2-Aminoethoxy)-3-methoxyphenol.

Experimental Protocol: Synthesis of 4-Amino-3-methoxyphenol (A Related Precursor)

This protocol describes the synthesis of a related compound and illustrates the chemical principles that could be applied.

-

Diazotization: Dissolve sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml) and cool to 15°C. Add sodium nitrite (18.5 g) in water (100 ml) and immediately pour the mixture onto a mixture of ice (300 ml) and hydrochloric acid (54 ml). Stir at 0°C for 20 minutes.[1]

-

Coupling: Add the suspension to a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml). Stir the resulting deep red solution for 1 hour.[1]

-

Reduction: Heat the solution to 70°C. Add sodium dithionite portionwise until the color is discharged.[1]

-

Isolation: Upon cooling, crystals of 4-amino-3-methoxyphenol will form. Filter the crystals, wash with water, and dry.[1]

Note: The synthesis of the title compound would require additional steps for the ethoxyamine chain and deuteration, likely involving deuterated ethylene oxide or a related synthon.

Application as an Internal Standard in LC-MS/MS

The primary utility of this compound is as an internal standard for the quantification of Carvedilol and its metabolites in biological samples. The stable isotope-labeled standard co-elutes with the analyte and experiences similar matrix effects during ionization, allowing for accurate correction of signal variations.

Experimental Protocol: Quantification of Carvedilol and Metabolites in Human Plasma

This protocol is a composite based on published methods for Carvedilol analysis.

4.1.1 Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of human plasma in a polypropylene tube, add the internal standard solution (containing this compound).

-

Vortex the samples for 30 seconds.

-

Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis MCX).

-

Wash the cartridge with an appropriate solvent (e.g., 0.1% formic acid in water).

-

Elute the analytes with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2 LC-MS/MS Conditions

-

LC System: UPLC system (e.g., Waters ACQUITY)

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) in a gradient or isocratic elution.[1]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

MS System: Triple quadrupole mass spectrometer (e.g., Sciex 4000 QTRAP®)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical for the internal standard): The exact m/z transitions would need to be determined experimentally by infusing a standard solution of this compound. A plausible transition would be based on the precursor ion [M+H]+ and a characteristic product ion.

References

In-Depth Technical Guide to the Synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol-d3

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-(2-Aminoethoxy)-3-methoxyphenol-d3, a deuterated analog of a key phenolic compound. This isotopically labeled molecule is of significant interest to researchers, scientists, and drug development professionals for its applications in pharmacokinetic studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantification. This document outlines the detailed experimental protocols, presents quantitative data for the key transformations, and includes visualizations of the synthetic pathway.

Synthetic Strategy

The synthesis of this compound can be strategically designed as a multi-step process commencing from a commercially available starting material. The proposed pathway involves the initial protection of a functional group, followed by the introduction of the deuterated methyl group, subsequent etherification to append the aminoethoxy side chain, and a final deprotection step to yield the target compound. This approach allows for controlled transformations and purification at each stage, ensuring the final product's high purity.

Logical Workflow for the Synthesis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Protection of the Amino Group of 4-Amino-3-methoxyphenol

Objective: To protect the amino group of the starting material to prevent side reactions in subsequent steps.

Reaction: 4-Amino-3-methoxyphenol reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form tert-butyl (4-hydroxy-2-methoxyphenyl)carbamate.

Procedure:

-

In a round-bottom flask, dissolve 4-amino-3-methoxyphenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.1 eq), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl (4-hydroxy-2-methoxyphenyl)carbamate.

Step 2: Deuteromethylation of the Phenolic Hydroxyl Group

Objective: To introduce the deuterium-labeled methyl group onto the phenolic oxygen.

Reaction: The protected intermediate, tert-butyl (4-hydroxy-2-methoxyphenyl)carbamate, is reacted with deuterated methyl iodide (CD₃I) in the presence of a base to yield the deuterated ether.

Procedure:

-

To a solution of tert-butyl (4-hydroxy-2-methoxyphenyl)carbamate (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add deuterated methyl iodide (CD₃I) (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Step 3: O-Alkylation with N-Boc-2-bromoethylamine (Williamson Ether Synthesis)

Objective: To introduce the protected aminoethoxy side chain via a Williamson ether synthesis.

Reaction: The deuterated intermediate is reacted with N-Boc-2-bromoethylamine in the presence of a base.

Procedure:

-

Dissolve the deuterated intermediate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add a base, for instance, potassium carbonate (2.0 eq), to the solution.

-

Add N-Boc-2-bromoethylamine (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and stir for 8-12 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel.

Step 4: Deprotection of the Amino Group

Objective: To remove the Boc protecting group to yield the final product.

Reaction: The Boc-protected intermediate is treated with a strong acid to cleave the carbamate and liberate the free amine.

Procedure:

-

Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

The crude product can be purified by recrystallization or by conversion to its hydrochloride salt followed by purification.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic pathway.

Table 1: Reactants and Reagents

| Step | Starting Material | Key Reagents | Molar Ratio (Starting Material:Reagent) |

| 1 | 4-Amino-3-methoxyphenol | Di-tert-butyl dicarbonate, Triethylamine | 1 : 1.1 : 1.1 |

| 2 | tert-butyl (4-hydroxy-2-methoxyphenyl)carbamate | Deuterated methyl iodide (CD₃I), Potassium carbonate | 1 : 1.2 : 1.5 |

| 3 | Deuterated Intermediate | N-Boc-2-bromoethylamine, Potassium carbonate | 1 : 1.2 : 2.0 |

| 4 | Boc-protected Intermediate | Trifluoroacetic acid | 1 : excess |

Table 2: Reaction Conditions and Expected Yields

| Step | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Tetrahydrofuran | Room Temperature | 12 - 18 | 85 - 95 |

| 2 | N,N-dimethylformamide | 60 - 70 | 4 - 6 | 70 - 85 |

| 3 | Acetonitrile/DMF | 80 - 100 | 8 - 12 | 60 - 80[1] |

| 4 | Dichloromethane | 0 to Room Temperature | 1 - 3 | 90 - 98 |

Table 3: Analytical Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₀D₃NO₃ |

| Molecular Weight | 186.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (by HPLC) | >98% |

| ¹H NMR | Consistent with the structure, showing the absence of the methoxy proton signal and the presence of other characteristic peaks. |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ expected: 187.1, found: consistent with theoretical value. |

Mandatory Visualizations

Overall Synthetic Pathway

Caption: Detailed reaction scheme for the synthesis of the target compound.

References

An In-depth Technical Guide to 4-(2-Aminoethoxy)-3-methoxyphenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Aminoethoxy)-3-methoxyphenol-d3, a deuterated form of 4-(2-Aminoethoxy)-3-methoxyphenol. This document details its physicochemical properties, potential synthesis routes, and its applications in research, particularly in mass spectrometry and neuroscience. Furthermore, it explores the potential biological activities and associated signaling pathways based on related methoxyphenol compounds.

Physicochemical Properties

This compound is a stable, isotopically labeled compound. The incorporation of three deuterium atoms into the methoxy group results in a higher molecular weight compared to its non-deuterated counterpart. This key difference makes it an ideal internal standard for quantitative mass spectrometry analysis.

| Property | This compound | 4-(2-Aminoethoxy)-3-methoxyphenol |

| Molecular Formula | C₉H₁₀D₃NO₃ | C₉H₁₃NO₃ |

| Molecular Weight | 186.22 g/mol [1][2] | 183.2 g/mol |

| CAS Number | 1189958-49-3 | 1076198-80-5 |

| Appearance | Typically a solid | White solid |

| Solubility | Soluble in Methanol and Dimethyl Sulfoxide |

Synthesis and Experimental Workflow

A potential synthetic workflow for this compound.

Experimental Protocol: General Synthesis of a Methoxyphenol Derivative

The following is a generalized protocol based on the synthesis of related methoxyphenol compounds. This would require significant adaptation and optimization for the specific synthesis of this compound.

-

Reaction Setup: A solution of a suitable starting phenol (e.g., a protected 4-hydroxy-3-methoxyphenol derivative) is prepared in an appropriate solvent (e.g., acetone) in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagents: Anhydrous potassium carbonate and a deuterated alkylating agent (e.g., deuterated methyl iodide) are added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and stirred for a specified period (e.g., 18 hours).

-

Workup: After cooling, water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final deuterated compound.

Applications in Research

Internal Standard in Mass Spectrometry

Due to its isotopic labeling, this compound serves as an excellent internal standard for the quantification of its non-deuterated analog and other structurally similar compounds in complex biological matrices by mass spectrometry (e.g., LC-MS/MS).

Experimental Protocol: Use as an Internal Standard

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this, prepare a series of working standard solutions at known concentrations.

-

Sample Preparation: To a known volume of the biological sample (e.g., plasma, urine, tissue homogenate), add a fixed amount of the this compound internal standard solution.

-

Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering substances.

-

LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Quantification: The concentration of the analyte in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Neuroscience Research

Phenolic compounds are actively investigated for their roles in neurological processes. The deuterated form can be used to trace the metabolic fate of 4-(2-Aminoethoxy)-3-methoxyphenol in neuronal cell cultures or in vivo models, helping to elucidate its mechanism of action and potential neuroprotective effects.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of 4-(2-Aminoethoxy)-3-methoxyphenol are limited, research on structurally related methoxyphenol compounds suggests potential anti-inflammatory and neuroprotective properties. These activities are often mediated through the modulation of key signaling pathways.

Potential Anti-Inflammatory and Neuroprotective Signaling Pathways

Potential signaling pathways modulated by methoxyphenol compounds.

Studies on various methoxyphenol derivatives have demonstrated their ability to inhibit inflammatory responses by suppressing the activation of key signaling pathways such as STAT3, NF-κB, and MAPK. For instance, some methoxyphenols have been shown to reduce the production of pro-inflammatory mediators like COX-2 and iNOS in response to inflammatory stimuli like lipopolysaccharide (LPS). Furthermore, the inhibition of these pathways is also linked to neuroprotective effects, suggesting a potential therapeutic application in neuroinflammatory and neurodegenerative diseases.

Conclusion

This compound is a valuable tool for researchers in drug metabolism, pharmacokinetics, and neuroscience. Its primary application lies in its use as an internal standard for accurate quantification in mass spectrometry. Furthermore, based on the known activities of related compounds, its non-deuterated counterpart holds promise for further investigation into its potential anti-inflammatory and neuroprotective effects. The detailed understanding of its synthesis, properties, and biological context provided in this guide will aid researchers in effectively utilizing this compound in their studies.

References

The Utility of Deuterium-Labeled 4-(2-Aminoethoxy)-3-methoxyphenol in Modern Drug Development: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled compounds have become indispensable tools in the field of drug metabolism and pharmacokinetics (DMPK). The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, offers significant advantages for bioanalytical assays, metabolic fate studies, and even for the development of new chemical entities with improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the uses of deuterium-labeled 4-(2-Aminoethoxy)-3-methoxyphenol, a key internal standard and potential metabolite analogue in the development of pharmaceuticals, particularly in studies involving carvedilol and related compounds. This document will delve into its primary application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, providing detailed experimental protocols, quantitative data, and visualizations of key workflows and metabolic pathways.

Introduction: The Role of Deuterium Labeling in Pharmaceutical Research

In the pursuit of safer and more effective medicines, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Deuterium labeling, the substitution of protium (¹H) with deuterium (²H or D), is a powerful technique that aids in this endeavor. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE), slowing down metabolic processes that involve the cleavage of this bond. This property can be exploited to create more stable drug candidates.

However, the most widespread and immediate application of deuterium-labeled compounds is in bioanalysis, where they serve as ideal internal standards for quantitative mass spectrometry. Their chemical and physical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization response allow for the accurate correction of matrix effects and other sources of analytical variability, leading to highly precise and accurate quantification of the target analyte in complex biological matrices.

Deuterium-Labeled 4-(2-Aminoethoxy)-3-methoxyphenol: A Versatile Tool

Deuterium-labeled 4-(2-Aminoethoxy)-3-methoxyphenol (d-AEMP) is a valuable tool in pharmaceutical research. Its structure is closely related to carvedilol, a widely prescribed beta-blocker, and its metabolites. This structural similarity makes d-AEMP an excellent internal standard for the quantification of carvedilol and its metabolic products in biological samples.

Key Applications:

-

Internal Standard for LC-MS/MS: The primary use of d-AEMP is as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods for the quantitative analysis of carvedilol and its metabolites, such as 4'-hydroxyphenyl carvedilol, in plasma, serum, and other biological matrices.

-

Metabolic Tracer Studies: While less common for this specific molecule, d-AEMP could potentially be used in preclinical studies to trace the metabolic fate of the 4-(2-Aminoethoxy)-3-methoxyphenol moiety.

-

Reference Standard in Metabolite Identification: It can serve as a mass-shifted reference standard to aid in the confident identification of the corresponding non-labeled metabolite during drug metabolism studies.

Quantitative Analysis using Deuterium-Labeled 4-(2-Aminoethoxy)-3-methoxyphenol as an Internal Standard

The use of d-AEMP as an internal standard significantly enhances the robustness and accuracy of LC-MS/MS assays. Below are representative tables summarizing the typical quantitative data and validation parameters for such a method.

Table 1: Representative LC-MS/MS Parameters for the Analysis of a Target Analyte (e.g., Carvedilol Metabolite) using d-AEMP as an Internal Standard

| Parameter | Analyte (e.g., Carvedilol Metabolite) | Internal Standard (d-AEMP) |

| Chromatographic Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 3 min | 10-90% B over 3 min |

| Flow Rate | 0.4 mL/min | 0.4 mL/min |

| Injection Volume | 5 µL | 5 µL |

| Retention Time (RT) | ~ 1.8 min | ~ 1.8 min |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| Q1 Mass (m/z) | [M+H]⁺ | [M+H]⁺ (e.g., 187.1) |

| Q3 Mass (m/z) | Product Ion 1, Product Ion 2 | Product Ion 1, Product Ion 2 |

| Collision Energy (eV) | Optimized for analyte | Optimized for IS |

| Declustering Potential (V) | Optimized for analyte | Optimized for IS |

Table 2: Representative Bioanalytical Method Validation Summary

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Matrix Effect (%CV) | ≤ 15% | < 10% |

| Recovery (%) | Consistent and reproducible | > 85% |

| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal | Stable under tested conditions |

Experimental Protocols

This section provides a representative, detailed methodology for the use of d-AEMP as an internal standard in a bioanalytical LC-MS/MS method and a plausible synthesis route.

Protocol for Quantitative Analysis of a Carvedilol Metabolite in Human Plasma

Objective: To accurately quantify the concentration of a carvedilol metabolite in human plasma samples using d-AEMP as an internal standard.

Materials:

-

Human plasma (K2-EDTA)

-

Analyte reference standard

-

d-AEMP internal standard (in methanol)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plates

-

LC-MS/MS system

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of the analyte and d-AEMP in methanol.

-

Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into blank human plasma to achieve a concentration range (e.g., 0.1 - 100 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (unknown, standard, or QC) in a 96-well plate, add 150 µL of the internal standard working solution (d-AEMP in acetonitrile, e.g., at 10 ng/mL).

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the prepared sample onto the LC-MS/MS system.

-

Perform the analysis using the parameters outlined in Table 1.

-

Acquire data in the Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

-

Representative Synthesis Protocol for Deuterium-Labeled 4-(2-Aminoethoxy)-3-methoxyphenol

Objective: To synthesize 4-(2-Aminoethoxy)-3-methoxyphenol-d4.

Materials:

-

Vanillin

-

Deuterated methyl iodide (CD₃I)

-

Sodium hydride (NaH)

-

N-(2-bromoethyl)phthalimide

-

Hydrazine hydrate

-

Dimethylformamide (DMF)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Hexane

Procedure:

-

Deuterated Methylation of Vanillin:

-

Dissolve vanillin in anhydrous DMF.

-

Add NaH portion-wise at 0°C.

-

Add CD₃I and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract with ethyl acetate.

-

Purify the resulting deuterated veratraldehyde by column chromatography.

-

-

Baeyer-Villiger Oxidation:

-

React the deuterated veratraldehyde with a peroxy acid (e.g., m-CPBA) in a suitable solvent like dichloromethane to form the corresponding formate ester.

-

Hydrolyze the formate ester with a base (e.g., NaOH) to yield the deuterated 3,4-dimethoxyphenol.

-

-

Williamson Ether Synthesis:

-

React the deuterated 3,4-dimethoxyphenol with N-(2-bromoethyl)phthalimide in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).

-

-

Deprotection:

-

Treat the product from the previous step with hydrazine hydrate in ethanol to remove the phthalimide protecting group, yielding the deuterated 4-(2-aminoethoxy)-3-methoxyphenol.

-

Purify the final product by column chromatography or recrystallization.

-

Characterization: The structure and deuterium incorporation of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualizations

Experimental Workflow

An In-depth Technical Guide to 4-(2-Aminoethoxy)-3-methoxyphenol-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Aminoethoxy)-3-methoxyphenol-d3, a deuterated derivative of a methoxyphenolic compound. This document collates available chemical and physical properties, outlines a putative synthesis pathway, and details its primary application as an internal standard in mass spectrometry-based quantitative analysis. Furthermore, it explores the potential biological significance of the non-deuterated parent compound in the context of drug metabolism and neuroscience research. This guide is intended to serve as a valuable resource for researchers utilizing this compound in metabolic studies, analytical method development, and drug discovery.

Chemical and Physical Properties

This compound is a stable isotope-labeled compound used primarily in analytical chemistry and biochemical research.[1][2] The deuterium labeling on the methoxy group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Chemical Name | 4-(2-Aminoethoxy)-3-(methoxy-d3)phenol | N/A |

| Synonyms | This compound, 2-(4-Hydroxy-2-methoxy-phenoxy)ethyl Amine-d3 | [3] |

| CAS Number | 1189958-49-3 | [1][3][4] |

| Molecular Formula | C₉H₁₀D₃NO₃ | [1][2] |

| Molecular Weight | 186.22 g/mol | [1][2] |

| Appearance | Pale Beige Solid (for related compound) | [5] |

| Storage | 2-8°C, Refrigerator | [5] |

| Solubility | Not publicly available. Likely soluble in polar organic solvents. | N/A |

| Melting Point | Not publicly available. | N/A |

| Boiling Point | Not publicly available. | N/A |

| Density | Not publicly available. | N/A |

Note: Some physical properties are not publicly available for the deuterated compound and are inferred from related, non-deuterated analogs where indicated.

Synthesis

Proposed Synthesis Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Note: A detailed experimental protocol for the synthesis of the related, non-ethoxy, non-deuterated compound, 4-Amino-3-methoxyphenol, has been published and may serve as a reference for the development of a specific synthesis for the title compound.[6]

Experimental Protocols

Use as an Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of the corresponding non-deuterated analyte or structurally similar compounds in complex biological matrices.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, thus providing high accuracy and precision.

General Protocol for Sample Preparation and Analysis:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of working solutions by diluting the stock solution to the desired concentrations for spiking into calibration standards, quality controls, and unknown samples. The final concentration of the internal standard should be optimized for the specific assay but is typically in the low to mid-range of the calibration curve.

-

-

Sample Preparation:

-

To an aliquot of the biological sample (e.g., plasma, urine, tissue homogenate), add a fixed volume of the internal standard working solution.

-

Perform sample extraction to remove proteins and other interfering substances. Common techniques include protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction.

-

Evaporate the organic solvent from the extracted sample under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Develop a chromatographic method (e.g., reversed-phase chromatography) to achieve separation of the analyte and internal standard from other matrix components.

-

Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated internal standard. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

-

Table 2: Hypothetical MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-(2-Aminoethoxy)-3-methoxyphenol | 184.1 | To be determined empirically |

| This compound | 187.1 | To be determined empirically |

Note: The specific MRM transitions must be determined experimentally by infusing the pure compounds into the mass spectrometer.

Experimental Workflow for Method Development

Caption: A typical workflow for developing a quantitative LC-MS/MS method using an internal standard.

Biological Significance and Applications

While this compound is primarily used as a research tool, its non-deuterated counterpart and related methoxyphenolic structures have known biological relevance, suggesting potential areas of investigation for this compound.

Drug Metabolism

The non-deuterated analog of this compound may be a metabolite of pharmaceuticals containing a methoxyphenylethylamine moiety. The presence of the methoxy group makes it a substrate for cytochrome P450 (CYP) enzymes, which are key in phase I drug metabolism. Understanding the metabolic fate of such compounds is crucial in drug development to assess pharmacokinetics and potential drug-drug interactions. The deuterated standard can be used to accurately quantify the formation of this metabolite in in vitro and in vivo studies.

Neuroscience Research

Methoxyphenolic compounds are structurally related to endogenous neurotransmitters like dopamine and their metabolites. For instance, 3-methoxytyramine is a metabolite of dopamine. Given this structural similarity, 4-(2-Aminoethoxy)-3-methoxyphenol could potentially interact with pathways involved in neurotransmission. Its deuterated form would be an invaluable tool for tracing its metabolic fate and distribution within the central nervous system.

Potential Signaling Pathway Involvement

Based on the known activities of related phenolic compounds, the non-deuterated analog of 4-(2-Aminoethoxy)-3-methoxyphenol could potentially modulate signaling pathways involved in inflammation and oxidative stress.

Caption: Hypothesized modulatory effect of 4-(2-Aminoethoxy)-3-methoxyphenol on inflammatory signaling pathways.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry, drug metabolism, and neuroscience. Its primary utility as an internal standard enables accurate and precise quantification of its non-deuterated analog and related compounds. While specific experimental data and biological activity for this deuterated molecule are not extensively documented in public literature, this guide provides a framework based on available information for related compounds, offering a starting point for its effective use in research and development. Further studies are warranted to fully elucidate its properties and potential applications.

References

A Technical Guide to 4-(2-Aminoethoxy)-3-methoxyphenol-d3 for Researchers and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)-3-methoxyphenol-d3 is a deuterated stable isotope-labeled internal standard used in bioanalytical studies. Its primary application is in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly in pharmacokinetic and metabolic studies of the drug Carvedilol and its metabolites. The deuterium labeling provides a distinct mass difference from the unlabeled analyte, allowing for precise and accurate quantification by correcting for variability during sample preparation and analysis. This technical guide provides an in-depth overview of the commercial suppliers, a detailed experimental protocol for its use in bioanalysis, and a visualization of the metabolic pathway of its parent compound.

Commercial Suppliers of this compound

For researchers and drug development professionals seeking to procure this compound, several reputable commercial suppliers offer this compound. The following table summarizes key quantitative data from some of these suppliers for easy comparison.

| Supplier | Product/Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Grade | Available Quantities | Storage Conditions |

| LGC Standards | TRC-A608816[1][2] | 1189958-49-3[1][3] | C₉H₁₀D₃NO₃[1] | 186.22[1] | Not specified | 1 mg, 10 mg[1] | Room Temperature (for shipping)[1] |

| Santa Cruz Biotechnology | sc-219501 | 1189958-49-3 | C₉H₁₀D₃NO₃ | 186.22 | Not specified | Inquire | Not specified |

| MedChemExpress | HY-W699933[4] | 1189958-49-3[4] | C₉H₁₀D₃NO₃[4] | 186.22[4] | Not specified | Inquire | Refer to Certificate of Analysis[4] |

| MySkinRecipes | 91998 | 1189958-49-3[5] | C₉H₁₀D₃NO₃[5] | 186.22[5] | AR (Analytical Reagent)[5] | 50 mg[5] | Not specified |

| Kelamuer Reagents | 140913339741-50mg[3] | 1189958-49-3[3] | Not specified | Not specified | AR (Analytical Reagent)[3] | 50 mg[3] | Not specified |

Metabolic Pathway of Carvedilol

4-(2-Aminoethoxy)-3-methoxyphenol is a metabolite of the beta-blocker Carvedilol. Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data. The following diagram illustrates the metabolic conversion of Carvedilol to its phenolic metabolite.

Experimental Protocol: Quantification of Carvedilol and its Metabolite in Human Plasma using LC-MS/MS

This section provides a detailed, representative experimental protocol for the simultaneous quantification of Carvedilol and its metabolite, 4-(2-Aminoethoxy)-3-methoxyphenol, in human plasma using an LC-MS/MS method with a deuterated internal standard. This protocol is a composite based on established methodologies.[6][7][8][9][10]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carvedilol, 4-(2-Aminoethoxy)-3-methoxyphenol, and this compound (as the internal standard, IS) in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Carvedilol and 4-(2-Aminoethoxy)-3-methoxyphenol stock solutions with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples.

-

Vortex the samples for 30 seconds.

-

Add 1 mL of tert-butyl methyl ether as the extraction solvent.[6]

-

Vortex the mixture for 5 minutes.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[9]

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution:

-

Start with 30% B, hold for 0.5 min.

-

Linearly increase to 90% B over 2.5 min.

-

Hold at 90% B for 1 min.

-

Return to 30% B in 0.1 min and re-equilibrate for 1 min.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Carvedilol: m/z 407.2 → 100.1[11]

-

4-(2-Aminoethoxy)-3-methoxyphenol: Determine experimentally (e.g., m/z 184.1 → fragment)

-

This compound (IS): Determine experimentally (e.g., m/z 187.1 → fragment)

-

Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the calibration curve.

-

Quantify the concentrations of Carvedilol and its metabolite in the QC and unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a bioanalytical experiment using a deuterated internal standard for quantification by LC-MS/MS.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound|å æçå° [klamar-reagent.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. This compound [myskinrecipes.com]

- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of 4-(2-Aminoethoxy)-3-methoxyphenol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of 4-(2-Aminoethoxy)-3-methoxyphenol-d3. This deuterated compound holds significant potential for use as an internal standard in pharmacokinetic and metabolic studies of its non-deuterated analogue, a molecule of interest in pharmaceutical and neuroscience research due to its structural similarity to known bioactive phenolic compounds. This document outlines its fundamental physicochemical properties, proposed analytical characterization methods, a potential synthetic route, and its expected role in drug development based on the known activities of related methoxyphenols.

Physicochemical and Analytical Data

Quantitative data for this compound is summarized below. The presented data is based on typical specifications for a synthesized and purified research chemical of this nature.

| Property | Value | Method of Determination |

| Chemical Formula | C₉H₁₀D₃NO₃ | Mass Spectrometry |

| Molecular Weight | 186.22 g/mol | Mass Spectrometry |

| CAS Number | 1189958-49-3 | Chemical Abstract Service |

| Appearance | Off-white to light brown solid | Visual Inspection |

| Purity | ≥98% | HPLC-UV |

| Isotopic Enrichment | ≥98% Deuterium | Mass Spectrometry / NMR |

| Solubility | Soluble in DMSO, Methanol | Solubility Testing |

| Storage Conditions | 2-8°C, protected from light | Stability Studies |

Analytical Characterization Protocols

The following are detailed methodologies for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the chemical purity of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1%)

Procedure:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

The mobile phase will consist of a gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

-

Inject 10 µL of the sample solution.

-

Monitor the elution profile at a wavelength of 280 nm.

-

Purity is calculated based on the area percentage of the principal peak.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment Confirmation

Objective: To confirm the molecular weight and assess the isotopic enrichment of this compound.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Procedure:

-

Introduce the sample, dissolved in a suitable solvent like methanol, into the mass spectrometer via direct infusion or LC-MS.

-

Acquire the mass spectrum in positive ion mode.

-

The protonated molecule [M+H]⁺ is expected at m/z corresponding to the molecular weight of the deuterated compound plus a proton.

-

Compare the observed mass spectrum with the theoretical isotopic distribution for a molecule with three deuterium atoms to confirm isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure and the position of deuterium labeling.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

-

Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3)

Procedure:

-

Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

In the ¹H NMR spectrum, the absence of a signal corresponding to the methoxy protons and the presence of other expected signals will confirm the site of deuteration.

-

The ¹³C NMR spectrum will show the expected carbon signals for the structure.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.

Hypothetical Biological Activity and Signaling Pathway

While specific biological activities of this compound have not been reported, its structural similarity to other 2-methoxyphenols suggests potential antioxidant and anti-inflammatory properties.[1][2] Many phenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways. A hypothetical signaling pathway illustrating this is presented below.

It is plausible that the non-deuterated analogue of this compound could inhibit the production of pro-inflammatory mediators. Studies on similar methoxyphenolic structures have shown inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[2][3]

Application in Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis using mass spectrometry.[4] Deuterated standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[4] This leads to more accurate and precise quantification of the non-deuterated drug candidate in biological matrices.

Furthermore, deuteration at a metabolic soft spot can sometimes lead to an improved pharmacokinetic profile of a drug, a strategy known as "deuterium-enabled" drug development.[5] While the deuterium in this compound is on a methoxy group, which can be a site of metabolism, its primary utility is expected to be as a tool for preclinical and clinical development of its non-deuterated analogue.

Conclusion

This compound is a valuable research tool for the development of its non-deuterated counterpart. Its characterization relies on standard analytical techniques such as HPLC, mass spectrometry, and NMR. While its own biological activity is not the primary focus, the potential bioactivity of its analogue warrants further investigation, particularly in the areas of inflammation and oxidative stress. The use of this deuterated compound as an internal standard will be crucial for obtaining high-quality pharmacokinetic and metabolic data, thereby supporting the advancement of new therapeutic agents.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methoxyphenol: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. texilajournal.com [texilajournal.com]

Navigating the Safe Handling of 4-(2-Aminoethoxy)-3-methoxyphenol-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-(2-Aminoethoxy)-3-methoxyphenol-d3, a deuterated compound primarily utilized in biochemical research, pharmaceutical development, and analytical chemistry.[1] Due to the limited availability of specific safety and toxicological data for this isotopically labeled compound, this document extrapolates information from its non-deuterated analog, 4-(2-Aminoethoxy)-3-methoxyphenol, and structurally similar phenolic compounds. All procedures should be conducted with the utmost caution, adhering to rigorous laboratory safety standards.

Hazard Identification and Classification

Based on data from structurally similar compounds, the anticipated hazard classifications are:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Aquatic Toxicity: May be harmful to aquatic life.

Quantitative Toxicological Data

The following tables summarize available quantitative toxicity data for structurally related compounds. This information should be used as a conservative estimate of the potential toxicity of this compound.

Table 1: Acute Toxicity Data for 3-Methoxyphenol (CAS: 150-19-6) [3][4]

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 597 mg/kg |

| Oral LD50 | Mouse | 312 mg/kg |

| Dermal LD50 | Rat | 682 mg/kg |

| Inhalation LC50 | Rat | 11.5 mg/L/4h |

| Inhalation LC50 | Mouse | 11.5 mg/m³/4H |

Table 2: Acute Toxicity Data for 2-Amino-4-methoxyphenol (CAS: 20734-76-3)

| Route of Exposure | Species | Value |

| Oral LD50 | Not Specified | 500.1 mg/kg |

Table 3: Aquatic Toxicity for Structurally Similar Compounds

| Compound | Species | Value |

| 3-Methoxyphenol | Fathead minnow (Pimephales promelas) | LC50: 74 mg/l - 96 h |

| 3-Methoxyphenol | Water flea (Daphnia magna) | EC50: 41.1 mg/l - 48 h |

| 2-Amino-4-methoxyphenol | Fish | LC50: 19.0 mg/l - 96.0 h |

Experimental Protocols and Handling

Given the nature of the compound, all handling should be performed in a well-ventilated laboratory, preferably within a fume hood, and while wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles and/or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: A laboratory coat and closed-toe shoes.

General Handling Workflow

The following diagram outlines a general workflow for the safe handling of hazardous chemicals like this compound.

General Handling Workflow

Handling of Deuterated Compounds

A primary concern when working with deuterated compounds is the potential for hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of the material.

Handling Deuterated Compounds

Synthesis and Purification Considerations

A documented synthesis of the non-deuterated analog, 4-(2-Aminoethyl)-2-methoxyphenol, involves the reduction of a nitrile precursor using hydrogen gas and a palladium on charcoal catalyst in an ethanol and sulfuric acid mixture. The product is then crystallized and neutralized. While this provides a general framework, specific protocols for the deuterated version may vary. Purification is typically achieved through crystallization.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Protect from light and moisture to prevent degradation and H-D exchange. Recommended storage temperature is 2-8°C.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.

First Aid and Emergency Procedures

In case of exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should not be allowed to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is based on data for structurally similar compounds. It is not a substitute for a formal risk assessment and the user's own professional judgment. Always consult the most current Safety Data Sheet for any chemical before use. The user is solely responsible for all risks associated with the handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis and drug development, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such applications due to its high sensitivity and selectivity. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust quantitative LC-MS assays, as they effectively compensate for variability in sample preparation and instrument response.[1][2][3] 4-(2-Aminoethoxy)-3-methoxyphenol-d3 is the deuterium-labeled analogue of 4-(2-Aminoethoxy)-3-methoxyphenol and serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in various biological samples.

This document provides detailed application notes and protocols for the use of this compound in a validated LC-MS/MS method for the determination of 4-(2-Aminoethoxy)-3-methoxyphenol in human plasma. This hypothetical application is representative of a typical pharmacokinetic study for a novel therapeutic agent.

Principle of the Method

The method described herein employs a protein precipitation extraction of 4-(2-Aminoethoxy)-3-methoxyphenol and its deuterated internal standard, this compound, from human plasma. The extracted samples are then analyzed by reverse-phase ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Materials and Reagents

-

Analytes and Internal Standard

-

4-(2-Aminoethoxy)-3-methoxyphenol (Analyte)

-

This compound (Internal Standard)

-

-

Solvents and Reagents

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA)

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 4-(2-Aminoethoxy)-3-methoxyphenol and this compound and dissolve in 10 mL of methanol to obtain primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the 4-(2-Aminoethoxy)-3-methoxyphenol primary stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Label polypropylene microcentrifuge tubes for each sample, calibrator, and quality control.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 20 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix samples.

-

Vortex mix for 10 seconds.

-

Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix vigorously for 30 seconds.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| UHPLC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 0.5 min, return to 5% B and re-equilibrate for 1.0 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 550°C |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| 4-(2-Aminoethoxy)-3-methoxyphenol | 184.1 | 124.1 | 25 | 80 |

| This compound | 187.1 | 127.1 | 25 | 80 |

Data Presentation

The following table summarizes hypothetical data from a validation experiment, demonstrating the accuracy and precision of the method for the quantification of 4-(2-Aminoethoxy)-3-methoxyphenol in human plasma.

Table 2: Accuracy and Precision Data for the Quantification of 4-(2-Aminoethoxy)-3-methoxyphenol in Human Plasma

| Quality Control Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| Lower Limit of Quantification (LLOQ) | 1.0 | 0.95 | 95.0 | 8.2 |

| Low Quality Control (LQC) | 3.0 | 2.91 | 97.0 | 6.5 |

| Medium Quality Control (MQC) | 50.0 | 51.5 | 103.0 | 4.1 |

| High Quality Control (HQC) | 150.0 | 147.8 | 98.5 | 3.5 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using a stable isotope-labeled internal standard.

Caption: Overview of the sample preparation and LC-MS/MS analysis workflow.

Caption: The principle of using a stable isotope-labeled internal standard for quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 4-(2-Aminoethoxy)-3-methoxyphenol in human plasma. The described LC-MS/MS protocol demonstrates excellent accuracy and precision, making it suitable for regulated bioanalytical studies such as pharmacokinetic assessments. The principles and protocols outlined in this document can be adapted for other biological matrices and similar analytes, serving as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

References

- 1. Biopharmaceutical studies on guaiacol glyceryl ether and related compounds. V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biopharmaceutical studies on guaiacol glycerol ether and related compounds. IV. Drug in blood and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation of guaiacol by myeloperoxidase: a two-electron-oxidized guaiacol transient species as a mediator of NADPH oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Plasma Free Metanephrines using 4-(2-Aminoethoxy)-3-methoxyphenol-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of plasma free metanephrines (normetanephrine and metanephrine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs 4-(2-Aminoethoxy)-3-methoxyphenol-d3, a deuterated analog of normetanephrine, as an internal standard to ensure high accuracy and precision. This assay is intended for researchers, scientists, and drug development professionals involved in the study of catecholamine metabolism and its role in various physiological and pathological states, including neuroendocrine tumors.[1][2][3]

Introduction

Metanephrines, specifically normetanephrine (NMN) and metanephrine (MN), are the O-methylated metabolites of the catecholamines norepinephrine and epinephrine, respectively.[2][3] The measurement of their plasma concentrations is a key biochemical test for the diagnosis and management of pheochromocytomas and paragangliomas, which are neuroendocrine tumors that secrete catecholamines.[1][4][5][6] Due to their sustained release from these tumors, plasma free metanephrines are considered more reliable biomarkers than the catecholamines themselves.[7]

LC-MS/MS has become the gold standard for the quantification of metanephrines due to its high sensitivity, specificity, and throughput.[2][8] The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations during sample preparation and analysis.[8] this compound serves as an ideal internal standard for normetanephrine, as its chemical and physical properties are nearly identical to the analyte, differing only in mass. This ensures that it experiences similar extraction recovery, ionization efficiency, and chromatographic behavior, leading to reliable and reproducible quantification.

Signaling Pathway

The metabolic pathway of catecholamines to metanephrines is a critical consideration in the analysis of these biomarkers. The enzyme Catechol-O-methyltransferase (COMT) is responsible for the conversion of epinephrine to metanephrine and norepinephrine to normetanephrine.

Experimental Protocol

This protocol is a representative method compiled from established LC-MS/MS assays for metanephrine analysis.[1][9][10]

Materials and Reagents

-

Analytes: Normetanephrine (NMN) and Metanephrine (MN) standards

-

Internal Standard: this compound (Normetanephrine-d3) and Metanephrine-d3

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid, Ammonium hydroxide

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Oasis WCX) or Protein Precipitation plates.

Sample Preparation (Solid Phase Extraction)

-

Sample Collection: Collect whole blood in EDTA tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

-

Internal Standard Spiking: To 500 µL of plasma, add 10 µL of the internal standard working solution containing this compound and metanephrine-d3.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of acetonitrile.

-

Elution: Elute the analytes and internal standard with 1 mL of 2% formic acid in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| LC System | Agilent 1290 Infinity LC or equivalent |

| Column | PFP (Pentafluorophenyl), 2.1 x 100 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 2 |

| 1.0 | 2 |

| 5.0 | 50 |

| 5.1 | 95 |

| 6.0 | 95 |

| 6.1 | 2 |

| 8.0 | 2 |

Mass Spectrometry:

| Parameter | Value |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |